molecular formula C15H25OP B8550968 Di-tert-butyl(2-methoxyphenyl)phosphane CAS No. 53098-11-6

Di-tert-butyl(2-methoxyphenyl)phosphane

Cat. No.: B8550968
CAS No.: 53098-11-6
M. Wt: 252.33 g/mol
InChI Key: HMDIQTAKTWDHPH-UHFFFAOYSA-N
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Description

Di-tert-butyl(2-methoxyphenyl)phosphane (CAS 53098-11-6) is a monodentate organophosphorus compound of significant interest in the field of catalytic organic synthesis . Its molecular formula is C15H25OP . As a sterically hindered phosphine ligand, its primary research value lies in its potential to coordinate with transition metals—such as palladium, platinum, or rhodium—to form highly active catalysts for cross-coupling reactions, hydrogenations, and other metal-mediated transformations . The presence of the tert -butyl groups confers substantial steric bulk and donates electron density to the metal center, which can enhance catalytic activity and stability. The ortho -methoxyphenyl substituent may further influence the ligand's electronic properties and steric profile, fine-tuning the performance of the resulting metal complex. Phosphine ligands of this class are pivotal in enabling challenging bond-forming reactions with improved selectivity and yield . Researchers utilize such ligands to develop more efficient and sustainable synthetic methodologies. The compound is intended for research applications by qualified laboratory professionals. It is supplied as an air-sensitive material and should be handled under an inert atmosphere, such as nitrogen or argon, using standard Schlenk-line or glovebox techniques to maintain purity and stability. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

53098-11-6

Molecular Formula

C15H25OP

Molecular Weight

252.33 g/mol

IUPAC Name

ditert-butyl-(2-methoxyphenyl)phosphane

InChI

InChI=1S/C15H25OP/c1-14(2,3)17(15(4,5)6)13-11-9-8-10-12(13)16-7/h8-11H,1-7H3

InChI Key

HMDIQTAKTWDHPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1OC)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Steric and Electronic Effects in Phosphane Ligands

  • Triphenylphosphane (PPh₃): Structure: Three phenyl groups bonded to phosphorus. Properties: Moderate steric bulk (cone angle: 145°) and electron-withdrawing character due to aromatic rings. Applications: Widely used in gold(I) anticancer complexes (e.g., compounds 5 and 6 in ), where it stabilizes metal centers but allows ligand exchange for biological activity .
  • Tris(2-pyridyl)phosphane :

    • Structure : Three 2-pyridyl groups attached to phosphorus.
    • Properties : Combines π-accepting pyridyl rings with moderate steric bulk. Forms stable adducts with AuCl via P-bonding .
    • Comparison : The 2-methoxyphenyl group in Di-tert-butyl(2-methoxyphenyl)phosphane offers stronger electron donation than pyridyl, which may enhance catalytic activity in redox processes .

Phosphane Derivatives in Metal Complexes

  • Gold(I) Phosphane Complexes: highlights gold(I) compounds with PPh₃ ligands (e.g., 5 and 6) showing cytotoxicity (IC₅₀: 3.46 µM in MDA-MB231 cells) via dual inhibition of DHFR and TrxR enzymes.
  • Ruthenium(I) Carbonyl Complexes: describes [Ru₂(µ-bdt)(CO)₅(PR₃)] complexes with phosphane ligands (R = Ph, Cy, iPr). The steric profile of the ligand influences the symmetry and reactivity of the metal center.

Phosphate Esters with Tert-Butyl Groups

  • tert-Butylphenyl Diphenyl Phosphate :
    • Structure : Phosphate ester with tert-butylphenyl and diphenyl groups (CAS 56803-37-3).
    • Applications : Flame retardant and plasticizer with high thermal stability. Classified as an aquatic toxin (H410/H412) .
    • Comparison : Unlike phosphate esters, this compound is a phosphane ligand without ester linkages. Its lack of hydrolyzable P–O bonds may improve stability in biological or industrial applications .

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Substituents Key Properties Applications References
This compound C20H27P 2-methoxyphenyl, tert-butyl High steric bulk, electron-donating methoxy Catalysis, metal complexes
Triphenylphosphane C18H15P Phenyl Moderate steric bulk, π-acidic Anticancer complexes
tert-Butylphenyl diphenyl phosphate C22H23O4P tert-butylphenyl, diphenyl Hydrolyzable P–O bonds, aquatic toxicity Flame retardants
Tris(2-pyridyl)phosphane C15H12N3P 2-pyridyl π-Accepting, P-bonding to AuCl Metal adduct formation

Research Findings and Implications

  • Catalysis: The steric bulk of this compound may prevent metal aggregation in catalytic cycles, enhancing turnover rates in cross-coupling reactions compared to less hindered phosphanes .
  • Biological Activity : While gold(I) complexes of PPh₃ show anticancer activity, the stability of this compound in biological media (resistance to albumin binding) warrants investigation .
  • Environmental Impact : Unlike tert-butylphenyl phosphate esters, this compound lacks evidence of aquatic toxicity, making it a safer candidate for industrial use .

Preparation Methods

Lithiation-Mediated Phosphine Synthesis

The lithiation of (2-methoxyphenyl)phosphine derivatives represents a foundational approach. As detailed in CN114133412B, this method involves reacting (2-methoxyphenyl)(phenyl)phosphine oxide chloride with metallic lithium in tetrahydrofuran (THF) at elevated temperatures (50–60°C), followed by quenching with 1,2-dibromoethane to form a bis-phosphine intermediate . Key parameters include a 1.1:1 molar ratio of lithium to phosphine oxide chloride, which minimizes side reactions such as over-reduction or dimerization. Post-reaction workup with methanol yields the racemic phosphine oxide, which is subsequently resolved using chiral acids like D-dibenzoyltartaric acid. This method achieves a 70% yield for the initial coupling step and 85% enantiomeric excess (ee) after resolution .

Table 1: Lithiation Route Optimization

ParameterOptimal ValueImpact on Yield/ee
Lithium:Phosphine Ratio1.1:1Maximizes coupling
Reaction Temperature50°CPrevents Li degradation
SolventAnhydrous THFEnhances lithiation

European Patent EP1473297A1 discloses a tert-butyl group introduction strategy using Grignard reagents. In this method, (2-methoxyphenyl)phosphine chloride is treated with tert-butylmagnesium bromide in diethyl ether under inert conditions. The reaction proceeds via nucleophilic substitution at phosphorus, with the Grignard reagent displacing chloride. Critical to success is the slow addition of the Grignard reagent at −20°C to avoid exothermic side reactions. Post-alkylation, hydrolysis with ammonium chloride yields the crude product, which is purified via vacuum distillation. This route achieves 65–72% isolated yield, with purity exceeding 95% as confirmed by 31^{31}P NMR .

Table 2: Grignard Method Performance

ConditionSpecificationOutcome
Temperature−20°CControls exotherm
SolventDiethyl etherStabilizes Mg complex
WorkupNH4_4Cl quenchMinimizes P oxidation

BBr3_33-Mediated Demethylation and Phosphination

A novel approach from Molecules (2024) involves the demethylation of 2-(di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole using boron tribromide (BBr3_3). The methoxy group is selectively cleaved at 0°C in dichloromethane, yielding a phenolic intermediate that undergoes phosphination with di-tert-butylphosphine. This two-step process avoids the need for lithiation, reducing pyrophoric hazards. The final product is isolated in 68% yield with 99% purity, as verified by high-resolution mass spectrometry (HRMS) .

Table 3: BBr3_3 Demethylation Efficiency

FactorOptimal SettingEffect on Yield
BBr3_3 Equivalents1.2 eqCompletes demethylation
Reaction Time4 hoursBalances rate vs. side reactions
PurificationColumn chromatographyRemoves boron byproducts

Comparative Analysis of Industrial Scalability

The lithiation route, while high-yielding, requires stringent moisture-free conditions and specialized handling of lithium, increasing operational costs. In contrast, the Grignard method offers simpler scalability but faces challenges in controlling regioselectivity. The BBr3_3-mediated pathway emerges as a safer alternative for large-scale production, though boron waste management remains a concern.

Table 4: Method Comparison for Industrial Use

MethodScalabilityCost EfficiencySafety Profile
LithiationModerateLowHazardous (Li)
Grignard AlkylationHighModerateModerate
BBr3_3 DemethylationHighHighHigh

Q & A

What are the established synthetic pathways for Di-tert-butyl(2-methoxyphenyl)phosphane, and how do reaction conditions influence yield and purity?

Basic
this compound is typically synthesized via ligand substitution or cross-coupling reactions. A common approach involves reacting tert-butylphosphine precursors with substituted aryl halides under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. For example, palladium-catalyzed coupling of 2-methoxyphenylboronic acid with di-tert-butylphosphine halides can yield the target compound. Reaction parameters such as temperature (80–120°C), solvent polarity (toluene or THF), and catalyst loading (1–5 mol% Pd) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the ligand in >95% purity .

Which spectroscopic and computational methods are most reliable for characterizing this compound?

Basic
Key characterization techniques include:

  • ³¹P NMR spectroscopy : Provides direct insight into the phosphorus environment, with chemical shifts typically observed between –10 to +30 ppm for tertiary phosphines.
  • ¹H/¹³C NMR : Resolves methoxy and tert-butyl substituents, with coupling constants (e.g., 2JPH^2J_{PH}) verifying coordination geometry.
  • X-ray crystallography : Determines steric and electronic properties via bond angles and distances.
  • DFT calculations : Predicts optimized geometries and electronic structures, aiding in interpreting NMR data and reaction mechanisms .

How does the steric profile of this compound impact its efficacy in palladium-catalyzed cross-coupling reactions?

Advanced
The ligand’s steric bulk, quantified by Tolman’s cone angle (~170–190°), influences catalytic activity by modulating metal center accessibility. In Negishi and Suzuki-Miyaura couplings, bulky phosphines stabilize low-coordination-state palladium intermediates (e.g., Pd⁰), accelerating oxidative addition and transmetalation steps. However, excessive steric hindrance can impede substrate binding, reducing turnover frequency. Mechanistic studies using kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) help dissect these effects. Contradictions in rate data across studies often arise from solvent polarity or counterion effects, requiring controlled experiments to isolate steric contributions .

What experimental strategies are employed to assess the oxidative stability of this compound under ambient and catalytic conditions?

Advanced
Stability studies involve:

  • Accelerated aging tests : Exposure to air/moisture at elevated temperatures (40–60°C) monitored via ³¹P NMR or mass spectrometry to detect oxidation products (e.g., phosphine oxides).
  • Electrochemical analysis : Cyclic voltammetry quantifies oxidation potentials, correlating with ligand robustness in redox-active environments.
  • In-situ IR/Raman spectroscopy : Tracks degradation pathways during catalytic cycles, identifying intermediates like Pd-phosphine adducts.
    Degradation mechanisms often follow radical or nucleophilic pathways, with stabilization achieved via electron-donating substituents (e.g., methoxy groups) .

How can researchers resolve discrepancies in reported catalytic activities of this compound complexes?

Advanced
Contradictions may arise from:

  • Impurity profiles : Trace metals (e.g., Fe, Cu) in ligands or solvents can alter catalytic pathways. ICP-MS analysis ensures purity.
  • Solvent coordination effects : Polar aprotic solvents (DMF, DMSO) may compete for metal coordination, altering reaction kinetics. Solvent screening with dielectric constant mapping clarifies these interactions.
  • Substrate specificity : Steric mismatches between ligand and substrate (e.g., bulky aryl halides) reduce efficacy. Hammett plots or linear free-energy relationships (LFERs) correlate electronic effects with reactivity .

What role does this compound play in frustrated Lewis pair (FLP) chemistry, and how is its reactivity modulated?

Advanced
In FLP systems, the ligand’s electron-rich phosphorus center pairs with Lewis acids (e.g., B(C₆F₅)₃) to activate small molecules (H₂, CO₂). Reactivity is tuned by:

  • Steric tuning : Adjusting tert-butyl/methoxy ratios alters cavity size for substrate binding.
  • Solid-state NMR : ³¹P-¹¹B dipolar couplings and JJ-resolved experiments map spatial interactions in FLP adducts.
  • Kinetic isotope effects (KIEs) : Deuterium labeling probes H₂ activation mechanisms, distinguishing heterolytic vs. homolytic pathways .

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